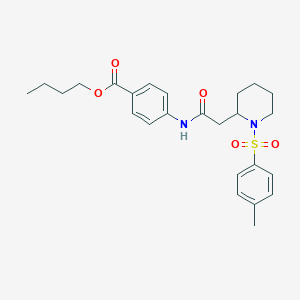![molecular formula C16H19N3O4 B2896479 3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid CAS No. 2095943-15-8](/img/structure/B2896479.png)
3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazoloazepines This compound is characterized by its unique structure, which includes a triazole ring fused to an azepine ring, with a phenoxyethyl group and a carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester or activated carbonyl compound to form the triazole ring, followed by cyclization to form the azepine ring . The reaction conditions often include refluxing in solvents such as toluene and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for the commercial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The phenoxyethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenoxyethyl group .
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Wirkmechanismus
The mechanism of action of 3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure but differ in the fused ring system and substituents.
1,2,4-Triazole Derivatives: These compounds have a triazole ring but lack the azepine ring, resulting in different chemical and biological properties.
Uniqueness
The uniqueness of 3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid lies in its fused triazole-azepine ring system and the presence of a phenoxyethyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
3-oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-15(21)12-6-7-14-17-19(16(22)18(14)9-8-12)10-11-23-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWZKRRFARTMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=O)N2CCC1C(=O)O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)
![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)
![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)

![1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2896402.png)


![11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2896408.png)



![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)

![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)
